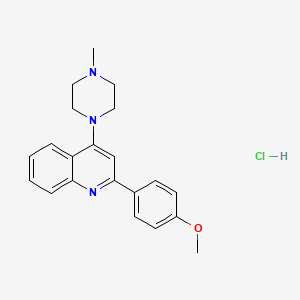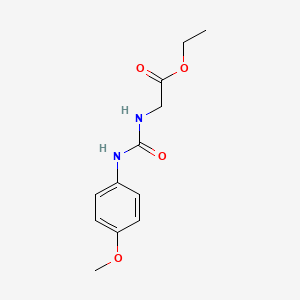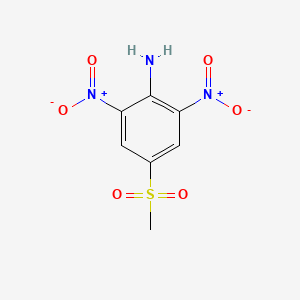
N-(2-Isopropylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Isopropylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an isopropyl group attached to a phenyl ring, a phenyl group attached to a thienyl ring, and a propenamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Isopropylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 2-isopropylaniline and 3-(4-phenyl-2-thienyl)-2-propenoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) can yield the desired amide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Isopropylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The phenyl and thienyl rings can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Isopropylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Wirkmechanismus
The mechanism of action of N-(2-Isopropylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Isopropylphenyl)-3-(4-methyl-2-thienyl)-2-propenamide
- N-(2-Isopropylphenyl)-3-(4-ethyl-2-thienyl)-2-propenamide
- N-(2-Isopropylphenyl)-3-(4-phenyl-2-furyl)-2-propenamide
Uniqueness
N-(2-Isopropylphenyl)-3-(4-phenyl-2-thienyl)-2-propenamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both phenyl and thienyl rings, along with the isopropyl group, can influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
853348-20-6 |
|---|---|
Molekularformel |
C22H21NOS |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
(E)-3-(4-phenylthiophen-2-yl)-N-(2-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H21NOS/c1-16(2)20-10-6-7-11-21(20)23-22(24)13-12-19-14-18(15-25-19)17-8-4-3-5-9-17/h3-16H,1-2H3,(H,23,24)/b13-12+ |
InChI-Schlüssel |
TZPXJWVOCKVESO-OUKQBFOZSA-N |
Isomerische SMILES |
CC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC(=CS2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C1=CC=CC=C1NC(=O)C=CC2=CC(=CS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


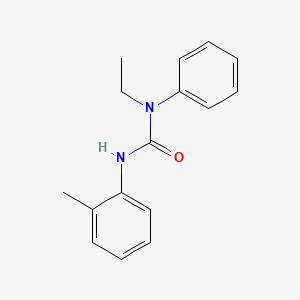
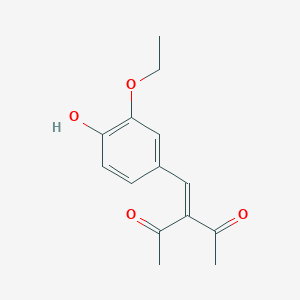

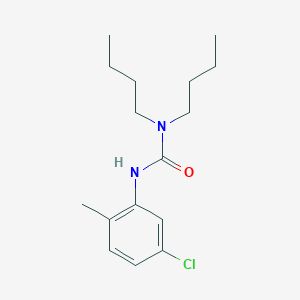
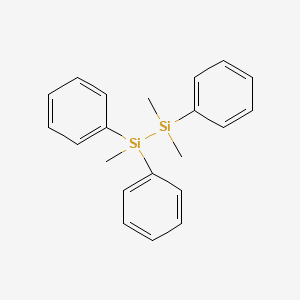
![5,6-Dimethoxy-N-(naphthalen-2-ylmethylene)benzo[d]thiazol-2-amine](/img/structure/B11951258.png)
